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Compound of Interest

Compound Name: 2C-iP Hydrochloride
Cat. No.: B13851483
Get Quote
\ J

Application Note: AN-2CiP-REF-01 Subject: Production and Certification of 2C-iP (2,5-
Dimethoxy-4-isopropylphenethylamine) Reference Standards according to ISO 17034
Guidelines.

Executive Summary

This protocol details the synthesis, purification, and analytical validation of 2C-iP (2,5-
Dimethoxy-4-isopropylphenethylamine) as a Certified Reference Material (CRM) for forensic
applications.[1] Unlike routine synthesis, this workflow prioritizes metrological traceability and
long-term stability. The guide is designed for forensic chemists and reference material
producers, utilizing a self-validating analytical loop to ensure the material meets the rigorous
standards required for legal proceedings (e.g., Federal Analogue Act prosecution support).

Chemical Identity & Properties
e Systematic Name: 2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine[1]
e« Common Name: 2C-iP

e Molecular Formula:
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(Freebase) /
(HCI Salt)[1]

Molecular Weight: 223.31 g/mol (Freebase) / 259.77 g/mol (HCI Salt)[1]

CAS Number: 42203-78-1 (Generic/Base)[1]

Synthesis & Purification Protocol

Objective: Produce >99.8% purity 2C-iP Hydrochloride with minimized organic volatile

impurities (OVIs).

Step 3.1: Precursor Selection & Henry Reaction

Rationale: We utilize the Henry reaction (condensation of benzaldehyde with nitromethane)
followed by hydride reduction. This route is preferred over reductive amination for reference
standards because the intermediate nitrostyrene crystallizes readily, acting as a "purification
checkpoint” before the final step.

Protocol:
o React 2,5-dimethoxy-4-isopropylbenzaldehyde with excess nitromethane (

) using ammonium acetate (
) catalyst.[1]

o Critical Control Point: Isolate the intermediate 2,5-dimethoxy-4-isopropyl-
-nitrostyrene.[1]

o Purification: Recrystallize from boiling Isopropyl Alcohol (IPA).

o Validation: Verify melting point and absence of aldehyde peak in IR (

Step 3.2: Reduction & Salt Formation
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» Rationale: Lithium Aluminum Hydride (LAH) reduction is chosen for its completeness,
avoiding partially reduced hydroxylamine byproducts common in catalytic hydrogenation of
substituted nitrostyrenes.

e Protocol:

o Add nitrostyrene dropwise to a suspension of LAH in anhydrous THF (0°C under

)-

o Reflux for 24 hours to ensure complete reduction.
o Quench (Fieser method:
, 15%

) to produce granular aluminates that filter easily.

o Extract freebase oil into DCM; dry over

o Salt Precipitation: Dissolve freebase in anhydrous

. Gas with dry HCI.

o Final Purification: Recrystallize the crude HCI salt from Ethanol/Ether (1:3). This specific
solvent system removes trace unreacted amine dimers.

Analytical Validation (The Self-Validating Loop)

Core Philosophy: No single method is trusted. We employ an Orthogonal Testing Protocol
where structural identity (NMR/MS) and purity (QNMR/HPLC) must mathematically converge.

Structural Identification (Qualitative)
« GC-MS (El, 70eV):
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o Alpha Cleavage (Base Peak):

(

). This confirms the primary amine structure.

o Benzylic Fragment:

(Loss of amine chain).

o Molecular lon:

(Weak, typical for phenethylamines).

e NMR (

, 400 MHz,

):

[e]

Aromatic: Two singlets at ~6.8-7.0 ppm (confirming para-substitution pattern).

o

Isopropyl Group: Septet at ~3.3 ppm, Doublet at ~1.2 ppm.

[¢]

Methoxy Groups: Two singlets at ~3.7-3.8 ppm.

[¢]

Ethylene Bridge: Two triplets at ~2.9 and ~3.2 ppm.

Purity Assignment (Quantitative)

To certify the material as a Reference Standard, we use Quantitative NMR (QNMR) as the
primary method, traceable to NIST SRM (e.g., Maleic Acid or DMSO

).

gNMR Protocol:
« Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b).

e Solvent:
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(Provides clear baseline separation for the aromatic protons).

e Calculation:

Where

=Integral,

=Number of protons,
=Molar mass,
=Weight,

=Purity.[2][3]

Orthogonal Check: High-Performance Liquid Chromatography (HPLC-UV) with Diode Array
Detection (DAD).

e Column: C18 (150mm x 4.6mm, 3um).
» Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

e Acceptance Criteria: Purity by HPLC (Area %) must be within £0.5% of the gNMR value. If
not, re-purify.

Visualization of Workflows
Diagram 1: Synthesis & Purification Logic

This diagram illustrates the critical control points where impurities are removed.

purifyvia . ________________ Remove
Precursor: Henry Reaction Crystallization Intermediate:

Re
> > Reduction > Salt Formation Dimers Recrystallization Final CRM:
2,5-Dimethoxy-4-iPr-Benzaldehyde (Nitromethane/NH40OAc) Nitrostyrene Crystal (LAH/THF) (HCI Gas/Ether) (EtOH/Et20) 2C-iP HCI

Click to download full resolution via product page

Caption: Critical Path for 2C-iP Synthesis. Note the purification checkpoints at the Nitrostyrene
and Salt Formation stages.
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Diagram 2: The "Self-Validating" Analytical Loop

This diagram shows how different analytical techniques cross-verify each other to ensure 1ISO
17034 compliance.

Candidate Material
(2C-iP HCI)

HPLC-UV
(Orthogonal)

——

(Structure) (Mass/Frag) (Primary Method)

|
|
|
1H NMR GC-MS i
|
|
|

Comparison Check:
[gNMR - HPLC| < 0.5%7?

Release as CRM Reject & Repurify

Click to download full resolution via product page

Caption: Orthogonal Validation Workflow. Purity values from gNMR and HPLC must converge
to validate the standard.

Quantitative Data Summary
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Parameter

Specification

Method

Causality/Reasonin
9

Appearance

White crystalline solid

Visual

Colored impurities
indicate oxidation or
incomplete salt

formation.[1]

Identity

Conforms to Structure

NMR

Definitive structural
proof; differentiates
from isomers (e.g.,
2C-P).[1]

Mass Spectrum

30 (Base), 223 (

)

GC-MS (El)

30 confirms primary
amine; critical for
forensic library

matching.[1]

Purity (QNMR)

(wiw)

gNMR

Direct mole-ratio
measurement
traceable to S| units
(NIST).[1]

Purity (HPLC)

(Area)

HPLC-DAD

Detects non-
protonated impurities
gNMR might miss

(e.g., inorganic salts).

Residual Solvent

ppm

GC-Headspace

Ensures solvents
(EtOH, Ether) are
removed to prevent

degradation.[1]

Hygroscopic salts

degrade faster; critical

Water Content Karl Fischer N
for long-term stability.
[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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